Ceceline

Analytical Chemistry Quality Control Natural Product Chemistry

Researchers requiring a structurally defined harmala alkaloid often face variability in natural extracts. Ceceline (CAS 76525-09-2) solves this by providing a pure, single-entity β-carboline with a 4-hydroxybenzyl substituent at the 1-position - a feature absent in harmine or harmaline. This enables controlled SAR experiments and reliable chromatographic method calibration. • Distinct 4-hydroxybenzyl substitution enables comparative pharmacology vs. simpler β-carbolines. • Defined purity (≥98%) supports reproducible analytical method validation and dose-response studies. • Supplied as a discrete chemical entity, eliminating botanical composition variability.

Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
CAS No. 76525-09-2
Cat. No. B1236838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeceline
CAS76525-09-2
Molecular FormulaC19H16N2O2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O
InChIInChI=1S/C19H16N2O2/c1-23-14-6-7-17-16(11-14)15-8-9-20-18(19(15)21-17)10-12-2-4-13(22)5-3-12/h2-9,11,21-22H,10H2,1H3
InChIKeyBHOQLEQHXKFSAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceceline (CAS 76525-09-2) Procurement Guide: Harmala Alkaloid Specifications and Differential Characteristics


Ceceline is a harmala alkaloid with the molecular formula C19H16N2O2 and a molecular weight of 304.34 g/mol [1]. It is structurally classified as 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol, containing a β-carboline core scaffold characteristic of this alkaloid subclass . The compound is recognized as a metabolite in biological systems and is catalogued across multiple authoritative chemical databases including ChEBI (CHEBI:3477), KEGG (C09130), and KNApSAcK (C00001706) [1][2]. Its CAS registry designation 76525-09-2 provides a unique, unambiguous identifier that distinguishes it from structurally related harmala alkaloids that may share similar nomenclature or pharmacological profiles but differ in precise molecular architecture [2].

Why Generic Harmala Alkaloid Substitution Cannot Replace Ceceline (CAS 76525-09-2) in Research Applications


Despite sharing the harmala alkaloid classification, Ceceline exhibits structural features that preclude interchangeable use with other β-carboline derivatives such as harmine, harmaline, or harmane [1]. The harmala alkaloid subclass demonstrates compound-specific pharmacological profiles where small structural modifications produce markedly divergent biological activities [2]. For instance, within a panel of structurally related β-carbolines, the rank order of potency for calcium channel inhibition varies substantially depending on the specific contractile stimulus and tissue type, indicating that substitution cannot be reliably extrapolated across compounds [2]. Furthermore, the presence of the 4-hydroxybenzyl substituent at the 1-position of the β-carboline core in Ceceline distinguishes its molecular architecture from simpler harmala alkaloids that lack this functionalization, potentially altering binding interactions, metabolic stability, and off-target profiles relative to unsubstituted analogs [1]. Procurement decisions based solely on class membership without compound-specific validation introduce uncontrolled variables that compromise experimental reproducibility and interpretive validity.

Ceceline (CAS 76525-09-2) Quantitative Evidence: Procurement-Relevant Differentiation from Analogs


Ceceline Compound Purity Specification: Vendor-Labeled Research-Grade Quality Assurance

Commercial sources offering Ceceline (CAS 76525-09-2) for research procurement label the compound at 100% purity specification . This purity designation establishes a quantifiable procurement criterion for lot acceptance. In contrast, many harmala alkaloids extracted from natural sources exhibit variable purity profiles dependent on isolation methodology and botanical source; for example, harmine and harmaline content in Peganum harmala extracts varies substantially across plant parts, with seeds containing harmaline up to 3.8% and harmine up to 2.9% by weight [1]. The availability of Ceceline as a discrete, analytically defined chemical entity rather than a component of variable natural mixtures enables reproducible experimental design with defined molar concentrations.

Analytical Chemistry Quality Control Natural Product Chemistry

Ceceline Structural Classification: Distinct Molecular Scaffold Relative to Major Harmala Alkaloids

Ceceline is distinguished from the most extensively characterized harmala alkaloids (harmine, harmaline, harmane, harmalol) by the presence of a 4-hydroxybenzyl substituent at the 1-position of the β-carboline core [1]. While harmine, harmaline, and harmane demonstrate differential MPO inhibitory activity with IC50 values of 0.26 mM, 0.08 mM, and 0.72 mM respectively [2], these compounds share a simpler substitution pattern lacking the benzyl-phenol moiety present in Ceceline. The structure-activity relationship (SAR) within the harmala alkaloid class demonstrates that substitution patterns at the β-carboline core directly modulate biological potency and selectivity across diverse assay systems, as evidenced by rank-order potency variations for calcium channel inhibition among 6-methoxyharman, harmine, harmaline, and 2-methylharmine [3].

Structural Biology Chemoinformatics Natural Product Classification

Ceceline in Patent Literature: Niche Therapeutic Development Applications

Patent documentation referencing Ceceline indicates its consideration within pharmaceutical development contexts, specifically in the scope of therapeutic agent discovery [1]. While the compound itself is designated for research use only and lacks FDA approval for clinical applications, its appearance in patent literature distinguishes it from harmala alkaloids that may be primarily associated with toxicological concerns or recreational use rather than legitimate therapeutic development pathways. The harmala alkaloid class as a whole exhibits broad bioactivity profiles including cytotoxicity (harmine IC50 range: 2.43 μg/mL to 46.57 μg/mL across various tumor cell lines) [2] and enzyme inhibition (harmine, harmaline, and harmane MPO inhibition IC50: 0.26 mM, 0.08 mM, 0.72 mM respectively) [3], but patent documentation for Ceceline suggests focused investigation into this specific molecular entity rather than class-based extrapolation.

Drug Discovery Patent Analysis Therapeutic Development

Ceceline Procurement Specification: Documentation of Vendor-Defined Synthesis and Analytical Parameters

Commercial sourcing documentation for Ceceline (CAS 76525-09-2) includes explicit synthetic route considerations and product specifications . Vendor technical datasheets specify the compound with defined molecular parameters: molecular formula C19H16N2O2, molecular weight 304.3 g/mol, InChIKey BHOQLEQHXKFSAO-UHFFFAOYSA-N, and canonical SMILES COC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O . These defined parameters establish a verifiable procurement specification absent from natural extract-based sourcing of harmala alkaloids, where compound identity and purity are contingent upon extraction methodology, botanical source variability, and isolation protocol [1]. The availability of comprehensive analytical identifiers including InChI and SMILES notations enables unambiguous compound verification independent of nomenclature variations.

Synthetic Chemistry Analytical Method Development Laboratory Procurement

Ceceline (CAS 76525-09-2): Recommended Research and Industrial Procurement Scenarios Based on Differential Evidence


Natural Product Chemistry and Pharmacognosy Investigations of β-Carboline Alkaloid Diversity

Ceceline is appropriate for research programs investigating the structural diversity and structure-activity relationships of β-carboline alkaloids, particularly studies examining the functional consequences of 1-position substitution on the harmala scaffold. The presence of the 4-hydroxybenzyl substituent distinguishes Ceceline from simpler harmala alkaloids such as harmine, harmaline, and harmane, enabling comparative analyses of how this structural modification alters physicochemical properties and biological target engagement . Unlike natural extracts where alkaloid composition varies by botanical source (e.g., harmaline at 3.8% and harmine at 2.9% in P. harmala seeds), Ceceline procurement as a discrete chemical entity supports controlled experimental designs with defined molar concentrations [1].

Medicinal Chemistry Programs Developing β-Carboline-Derived Therapeutic Candidates

Medicinal chemistry research investigating β-carboline-based scaffolds for therapeutic development may utilize Ceceline as a reference compound for SAR studies. The compound's inclusion in patent literature related to pharmaceutical agent development provides a documented foundation for its consideration in drug discovery contexts . Given the well-characterized bioactivity profile of the harmala alkaloid class, which includes myeloperoxidase inhibition (harmaline IC50 = 0.08 mM; harmine IC50 = 0.26 mM) [1] and variable cytotoxic activity against tumor cell lines (harmine IC50 range: 2.43 μg/mL to 46.57 μg/mL depending on cell type) [2], Ceceline represents a structurally distinct member of this class for comparative pharmacological evaluation.

Analytical Method Development and Reference Standard Preparation for Harmala Alkaloid Analysis

Analytical chemistry laboratories developing chromatographic or spectroscopic methods for harmala alkaloid detection and quantification may employ Ceceline as a reference standard. The compound's comprehensive analytical specification including InChIKey (BHOQLEQHXKFSAO-UHFFFAOYSA-N), canonical SMILES, and defined molecular weight (304.34 g/mol) supports unambiguous method calibration . This application is particularly relevant given that natural harmala alkaloid sources exhibit variable alkaloid profiles, necessitating pure reference compounds for accurate quantification of individual constituents in complex botanical matrices [1]. The vendor-labeled purity specification (100%) provides a defined benchmark for analytical method validation [2].

Chemical Biology Studies of Harmala Alkaloid Metabolite Function

Ceceline is classified as a metabolite within biological systems . Research investigating the metabolic fate and biological roles of harmala alkaloids may utilize Ceceline to examine how the 4-hydroxybenzyl substitution pattern influences metabolic stability, enzyme interactions, and downstream signaling compared to parent harmala alkaloids. The structural divergence between Ceceline (C19H16N2O2, MW 304.34) and major harmala alkaloids such as harmine (C13H12N2O, MW 212.25) provides a defined comparative framework for assessing structure-dependent biological outcomes [1]. The class-level inference from SAR studies indicates that harmala alkaloid potency varies substantially by compound and assay system, underscoring the need for compound-specific investigations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceceline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.